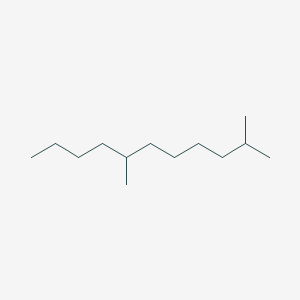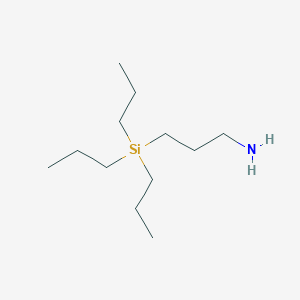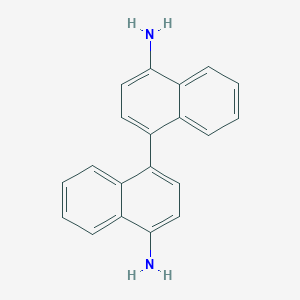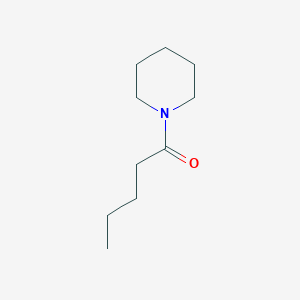
1-Pentanoylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanoylpiperidine, also known as N-Valeryl-1-piperidine, is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid that has a characteristic odor and is soluble in water. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-Pentanoylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has been shown to bind to specific receptors in the brain, which can lead to changes in neuronal activity and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Pentanoylpiperidine can have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognitive function. It has also been shown to have analgesic and anti-inflammatory effects, which may make it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Pentanoylpiperidine in lab experiments is its ability to modulate the activity of specific neurotransmitters, which can lead to changes in behavior and neuronal activity. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-Pentanoylpiperidine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound as a research tool for studying the central nervous system and its functions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-Pentanoylpiperidine can be achieved through various methods. One of the most commonly used methods is the reaction between piperidine and valeric anhydride in the presence of a catalyst. This reaction results in the formation of 1-Pentanoylpiperidine, along with other by-products. Another method involves the reaction between piperidine and valeric acid in the presence of a dehydrating agent, such as thionyl chloride.
Aplicaciones Científicas De Investigación
1-Pentanoylpiperidine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
Número CAS |
18494-52-5 |
|---|---|
Nombre del producto |
1-Pentanoylpiperidine |
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |
Clave InChI |
MCYKCKZLKCEZIN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCCCC1 |
SMILES canónico |
CCCCC(=O)N1CCCCC1 |
Otros números CAS |
18494-52-5 |
Sinónimos |
1-Piperidino-1-pentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



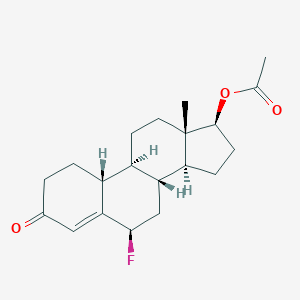
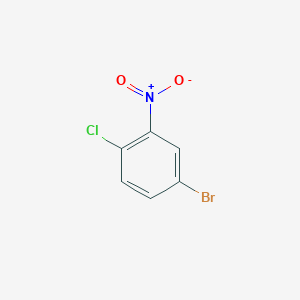
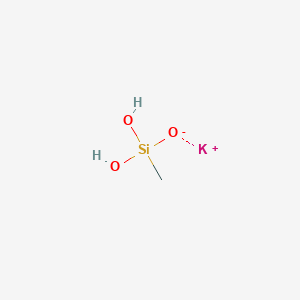
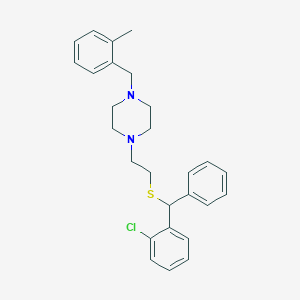
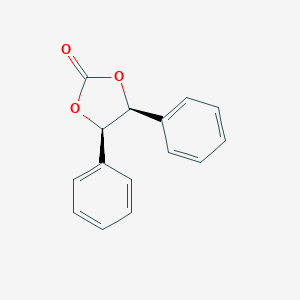
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
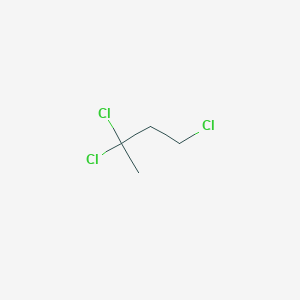
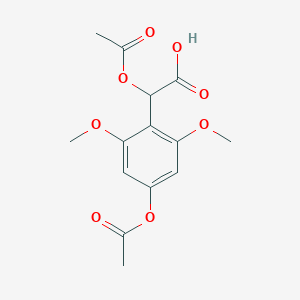
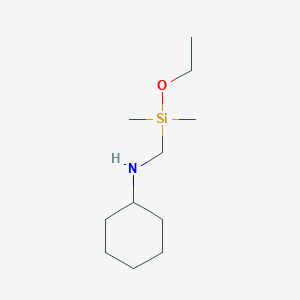
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
